The synthesis of 2-(3,4-dimethoxybenzamido)-N-(prop-2-en-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions. A common approach includes:
These reactions require careful control of conditions such as temperature and pressure to optimize yield and purity .
The compound features a complex structure characterized by multiple rings and functional groups. The key structural components include:
The molecular structure can be represented using SMILES notation: COC1=C(C=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N)OC . The InChI Key for this compound is FSPQCTGGIANIJZ-UHFFFAOYSA-N, which serves as a unique identifier for chemical substances.
The compound can undergo various chemical reactions typical for amides and benzothiophenes:
These reactions are essential for modifying the compound to enhance its biological activity or to facilitate further synthetic transformations .
The mechanism of action of 2-(3,4-dimethoxybenzamido)-N-(prop-2-en-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide primarily involves interaction with specific biological targets within cells:
This mechanism highlights its potential as an anticancer agent .
The physical properties of this compound include:
Chemical properties include:
These properties are critical for determining the handling and storage conditions for laboratory use .
The primary applications of 2-(3,4-dimethoxybenzamido)-N-(prop-2-en-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide include:
Research continues into optimizing its pharmacokinetic properties to improve bioavailability and therapeutic outcomes in clinical settings .
CAS No.: 28008-55-1
CAS No.: 25560-91-2
CAS No.: 39148-58-8
CAS No.:
CAS No.: 21416-14-8